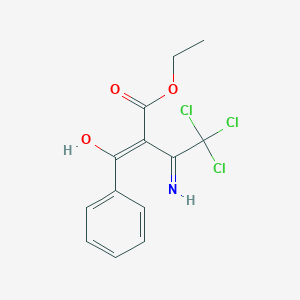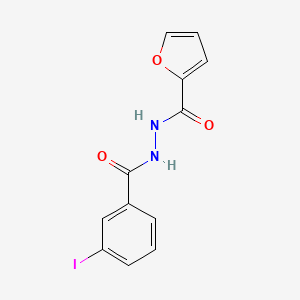![molecular formula C18H24N4O2 B5962743 N~3~-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1,3-piperidinedicarboxamide](/img/structure/B5962743.png)
N~3~-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1,3-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1,3-piperidinedicarboxamide, commonly known as JNJ-10181457, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
JNJ-10181457 acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. The compound also modulates the activity of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects:
JNJ-10181457 has been shown to reduce pain and anxiety-like behavior in animal models. The compound also exhibits antidepressant-like effects and improves cognitive function in preclinical studies. JNJ-10181457 has been found to be well-tolerated and safe in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of JNJ-10181457 is its selectivity for TRPV1 and α7 nAChR, which reduces the risk of off-target effects. However, the compound has limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
Future research on JNJ-10181457 could focus on its potential therapeutic applications in human diseases, such as chronic pain, anxiety disorders, and depression. The compound could also be used as a tool for investigating the role of TRPV1 and α7 nAChR in disease pathogenesis. Further studies could also explore the optimization of the compound's pharmacokinetic properties and formulation for clinical use.
In conclusion, JNJ-10181457 is a promising small molecule compound that has shown potential therapeutic applications in various diseases. Its selectivity for TRPV1 and α7 nAChR, along with its well-tolerated and safe profile, make it an attractive candidate for further research and development.
Métodos De Síntesis
JNJ-10181457 can be synthesized using different methods, including a two-step reaction process and a one-pot reaction process. The two-step reaction process involves the condensation of 2,3-dimethylindole with piperidine-3,4-dicarboxylic acid anhydride, followed by the reduction of the resulting imide with sodium borohydride. The one-pot reaction process involves the reaction of 2,3-dimethylindole with piperidine-3,4-dicarboxylic acid anhydride and sodium borohydride in a single step.
Aplicaciones Científicas De Investigación
JNJ-10181457 has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, anxiety, depression, and addiction. The compound has shown promising results in preclinical studies, demonstrating its ability to modulate the activity of ion channels and receptors involved in pain and mood regulation.
Propiedades
IUPAC Name |
3-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-11-12(2)21-16-6-5-13(8-15(11)16)9-20-17(23)14-4-3-7-22(10-14)18(19)24/h5-6,8,14,21H,3-4,7,9-10H2,1-2H3,(H2,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTKRGBBWGLYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3CCCN(C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-amino-9-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B5962664.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B5962670.png)

![4-ethyl-5-methyl-N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5962682.png)
![3-(2-furylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5962689.png)

![N'-benzyl-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5962706.png)

![1-(3-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5962716.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5962720.png)
![1-[3-(2-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]-4-piperidinol](/img/structure/B5962721.png)
![N-[1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5962733.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-ethyl-3-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5962735.png)
![ethyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5962765.png)